molecular formula C19H22N4 B5019413 1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole

1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole

Cat. No. B5019413
M. Wt: 306.4 g/mol
InChI Key: MUNOFVDYOVFHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETDB and is known for its unique chemical properties that make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of ETDB is not well understood, but it is believed to involve the formation of a radical species upon exposure to light. This radical species is highly reactive and can undergo various chemical reactions, leading to the formation of different products.
Biochemical and Physiological Effects
ETDB has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an anticancer agent. ETDB has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETDB is its unique chemical properties, which make it an ideal candidate for scientific research. ETDB is highly reactive and can undergo various chemical reactions, making it a versatile building block for the synthesis of novel materials. However, one of the limitations of ETDB is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on ETDB. One area of interest is the development of new synthetic methods for the preparation of ETDB and its derivatives. Another area of interest is the study of the mechanism of action of ETDB and its potential applications in various fields of scientific research. Additionally, further studies are needed to determine the potential of ETDB as an anticancer agent and to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of ETDB involves the reaction of 2,3,5,6-tetramethylphenyldiazonium tetrafluoroborate with 1-ethyl-1H-benzimidazole in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified through column chromatography.

Scientific Research Applications

ETDB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of ETDB is in the field of organic electronics, where it has been used as a building block for the synthesis of novel optoelectronic materials. ETDB has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer for dye-sensitized solar cells.

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-6-23-17-10-8-7-9-16(17)20-19(23)22-21-18-14(4)12(2)11-13(3)15(18)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOFVDYOVFHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N=NC3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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